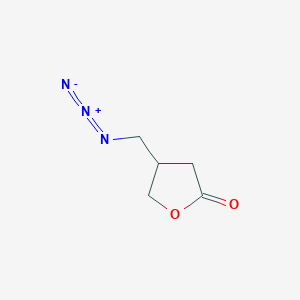
4-(Azidomethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as oxazoles, involves complex and diverse procedures . A three-step protocol was developed to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process . The general synthetic strategy involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .Chemical Reactions Analysis
The chemical reactions involving azides are complex and intriguing . One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- Pyridoxamine, salicylamine, and related 2-aminomethylphenols react with 4-Oxo-2-nonenal (ONE) to form pyrrolo[2,1-b][1,3]oxazines, indicating potential use in scavenging ONE in conditions like degenerative diseases and cancer (Amarnath & Amarnath, 2015).
- In herbicide research, 2-(aryloxyacetyl)cyclohexane-1,3-diones, synthesized using processes involving compounds like 4-(Azidomethyl)oxolan-2-one, showed potential as herbicidal 4-Hydroxyphenylpyruvate Dioxygenase inhibitors (Wang et al., 2016).
- The study of the β-substituent's effect in relation to the azido group in methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate revealed insights into the stability and reaction pathways of such compounds (Gimalova et al., 2013).
Pharmacokinetics and Drug Impurities :
- A study focused on determining potentially genotoxic impurities in drugs containing a tetrazole group highlighted the importance of analyzing trace levels of compounds related to this compound (Jireš et al., 2021).
Material Science and Polymers :
- Research on azo polymers for reversible optical storage examined the cooperative motion of polar side groups in amorphous polymers, involving compounds related to this compound (Meng et al., 1996).
Environmental and Analytical Chemistry :
- Vapor-liquid equilibrium data and density measurements for binary systems involving oxolane (related to this compound) provided valuable insights for chemical processes and environmental assessments (Segura et al., 2003).
Metal-Based Therapeutics :
- Advancements in the design of metal-based therapeutic agents have showcased the potential of Zn(II) complexes derived from different aryl acetamides, involving structures related to this compound, highlighting their potential as enzyme inhibitors, anticancer, and antileishmanial agents (Sultana et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They are interesting as highly energetic materials and show extraordinary efficiency in polymer crosslinking . This suggests potential future directions in the development of new materials and energy sources.
Eigenschaften
IUPAC Name |
4-(azidomethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-2-4-1-5(9)10-3-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWYTRGOCLAGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
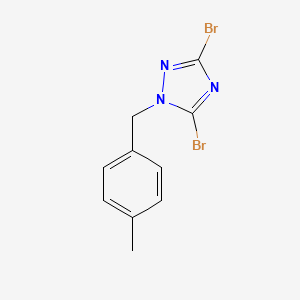
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)


![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
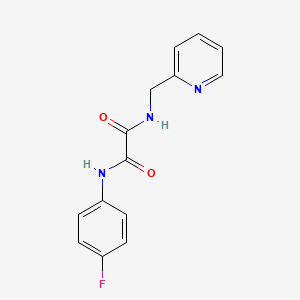
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)
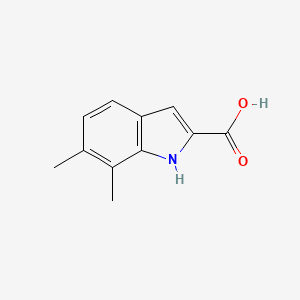
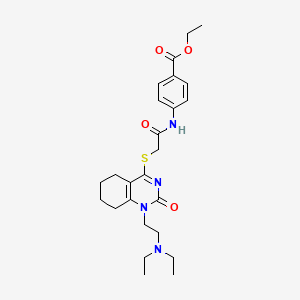
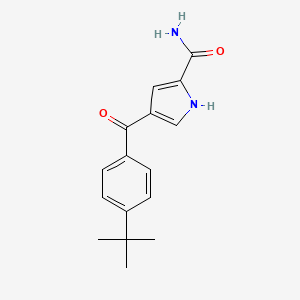

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

